molecular formula C20H14N2O B1668931 1-(1-Naphthylazo)-2-naphthol CAS No. 2653-64-7

1-(1-Naphthylazo)-2-naphthol

Cat. No.: B1668931
CAS No.: 2653-64-7
M. Wt: 298.3 g/mol
InChI Key: CYZWPZHRSZNWLS-QURGRASLSA-N
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Description

1-(1-Naphthylazo)-2-naphthol is an organic compound belonging to the class of azo dyes. It is characterized by the presence of an azo group (-N=N-) linking two naphthalene rings. This compound is widely used in various applications due to its vibrant color and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Naphthylazo)-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 1-naphthylamine using nitrous acid, forming a diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthylazo)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Naphthylazo)-2-naphthol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vibrant color make it particularly valuable in industrial and research applications .

Properties

IUPAC Name

1-(naphthalen-1-yldiazenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14N2O/c23-19-13-12-15-7-2-4-10-17(15)20(19)22-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZWPZHRSZNWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062576
Record name 2-Naphthalenol, 1-(1-naphthalenylazo)-
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Molecular Weight

298.3 g/mol
Source PubChem
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CAS No.

2653-64-7
Record name 1-[2-(1-Naphthalenyl)diazenyl]-2-naphthalenol
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Record name C.I. 12170
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Record name 2-Naphthalenol, 1-[2-(1-naphthalenyl)diazenyl]-
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Record name 2-Naphthalenol, 1-(1-naphthalenylazo)-
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Record name 1-(1-naphthylazo)-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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